N4-Amino-2'-deoxycytidine N4-Amino-2'-deoxycytidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16201939
InChI: InChI=1S/C9H14N4O4/c10-12-7-1-2-13(9(16)11-7)8-3-5(15)6(4-14)17-8/h1-2,5-6,8,14-15H,3-4,10H2,(H,11,12,16)/t5-,6+,8+/m0/s1
SMILES:
Molecular Formula: C9H14N4O4
Molecular Weight: 242.23 g/mol

N4-Amino-2'-deoxycytidine

CAS No.:

Cat. No.: VC16201939

Molecular Formula: C9H14N4O4

Molecular Weight: 242.23 g/mol

* For research use only. Not for human or veterinary use.

N4-Amino-2'-deoxycytidine -

Specification

Molecular Formula C9H14N4O4
Molecular Weight 242.23 g/mol
IUPAC Name 4-hydrazinyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Standard InChI InChI=1S/C9H14N4O4/c10-12-7-1-2-13(9(16)11-7)8-3-5(15)6(4-14)17-8/h1-2,5-6,8,14-15H,3-4,10H2,(H,11,12,16)/t5-,6+,8+/m0/s1
Standard InChI Key YPGRYFVGCNKJCU-SHYZEUOFSA-N
Isomeric SMILES C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NN)CO)O
Canonical SMILES C1C(C(OC1N2C=CC(=NC2=O)NN)CO)O

Introduction

Synthesis and Structural Characterization

Chemical Synthesis

The primary synthesis route involves bisulfite-mediated transamination of cytidine or 2'-deoxycytidine. In a seminal study by Negishi et al. (1987), N4-AdCyd was prepared by reacting cytidine with hydrazine hydrate, sodium bisulfite, and phosphate buffer (pH 7) at 60°C for 4 hours . The product crystallized directly from the reaction mixture, yielding a 29% purified hemihydrate form with 99.5% purity . Key steps include:

  • Reagents: Hydrazine hydrate, NaHSO₃, NaH₂PO₄.

  • Conditions: 60°C, pH 7, 4-hour reaction.

  • Purification: Crystallization from aqueous methanol, followed by recrystallization .

Alternative methods include microwave-assisted transamination for nucleotides, enabling large-scale production .

Table 1: Synthesis Yields and Conditions

Starting MaterialMethodYield (%)Purity (%)Reference
CytidineBisulfite-hydrazine2999.5
4-Thio-dUTPHydrazine displacement66>95

Structural Analysis

N4-AdCyd exhibits distinct spectral properties:

  • UV-Vis: λ<sub>max</sub> = 236 nm (pH 7), 273 nm (pH 7); λ<sub>max</sub> = 265 nm (pH 13) .

  • Raman Spectroscopy: NH₂ stretches at 3200 cm<sup>-1</sup> and 3313 cm<sup>-1</sup>, shifted from cytidine’s 3300 cm<sup>-1</sup> and 3452 cm<sup>-1</sup> .

  • <sup>1</sup>H-NMR: Signals at δ 5.90 ppm (1'-H), δ 6.25 ppm (5-H), and δ 8.14 ppm (6-H) in CF<sub>3</sub>COOD-D<sub>2</sub>O .

Biological Activity

Mutagenic Potency

N4-AdCyd induces transition mutations (AT→GC and GC→AT) by mispairing during DNA replication. Its mutagenicity surpasses related analogs:

Table 2: Mutagenic Activity in Microbial Systems

Organism/SystemMutagenic Potency (Relative to N4-OH-dCyd)Key FindingsReference
Salmonella typhimurium100×No microsomal activation required
E. coli WP2 uvrA100×GC→AT dominance
ΦX174 am3 phage100×Direct DNA incorporation

The ribose form (N4-aminocytidine) shows higher activity than the deoxyribose form due to efficient phosphorylation in bacterial cells .

Mechanism of Action

  • DNA Incorporation: N4-AdCyd triphosphate is incorporated into DNA during replication, causing mismatches with adenine or guanine .

  • Repair Resistance: The N4-amino group hinders repair enzymes, enhancing mutagenic persistence .

Applications in Molecular Biology

Oligonucleotide Engineering

N4-AdCyd is used to synthesize probes and primers with altered hybridization properties:

  • Terminal Deoxynucleotidyl Transferase (TdT): Accepts N4-AdCyd triphosphate for 3'-end labeling .

  • Cross-Linking: 4-Thiouracil derivatives enable UV-induced cross-linking to proteins .

Table 3: Enzymatic Incorporation Efficiency

EnzymeSubstrateBuffer SystemIncorporation LengthReference
TdTN4-AdCyd triphosphateCo<sup>2+</sup>Up to 10 nucleotides
DNA PolymeraseN4-AdCyd triphosphateMg<sup>2+</sup>Single incorporation

Antiviral Research

Though less studied than ribose analogs, N4-AdCyd derivatives inhibit viral polymerases by disrupting active-site metal coordination .

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